molecular formula C21H23NO2 B609537 N-Ethyl tadalafil CAS No. 1609405-34-6

N-Ethyl tadalafil

カタログ番号: B609537
CAS番号: 1609405-34-6
分子量: 321.42
InChIキー: QGNIMKVVHAXCSK-VGOFRKELSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Ethyl tadalafil (C₂₃H₂₁N₃O₄) is a structural analog of tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction (ED). The compound features an ethyl group substitution on the nitrogen atom of the hydantoin ring, distinguishing it from tadalafil’s N-methyl group (CAS: 1609405-34-6) . Its molecular structure includes a benzodioxol moiety and a fused tetracyclic framework, critical for PDE5 binding. Analytical methods such as HPLC-MS/MS have been developed to detect this compound in adulterated traditional medicines, highlighting its pharmacological relevance .

準備方法

The synthesis of N-Ethyl tadalafil involves several steps, starting from the basic structure of tadalafil. The general synthetic route includes:

Industrial production methods often involve optimizing these steps to ensure high yield and purity, using techniques such as recrystallization and chromatography to purify the final product .

化学反応の分析

N-Ethyl tadalafil undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Analytical Chemistry

N-Ethyl tadalafil serves as a reference standard in analytical chemistry for detecting and quantifying tadalafil and its derivatives. High-performance liquid chromatography (HPLC) is commonly employed to assess the purity and concentration of this compound in various formulations. This application is crucial for ensuring the quality of pharmaceutical products containing tadalafil derivatives.

Biological Research

As a phosphodiesterase type 5 inhibitor, this compound is believed to share similar mechanisms of action with its parent compound, tadalafil. It increases levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow, particularly in penile tissue during sexual arousal. Furthermore, this compound's interaction with various enzymes suggests potential effects on cellular signaling pathways relevant to erectile function and other physiological processes.

Cancer Research

Recent studies have explored the role of tadalafil in cancer therapy, particularly in reshaping the tumor microenvironment (TME). In hepatocellular carcinoma (HCC), a study introduced a dual pH-sensitive nanodrug that combined tadalafil with programmed cell death receptor 1 antibody (aPD-1). This approach aimed to enhance immunotherapy by targeting and regulating tumor-associated macrophages and myeloid-derived suppressor cells . The findings suggest that tadalafil can play a significant role in overcoming immunosuppressive conditions within tumors.

Case Study: Tadalafil in Hypertension Management

A study involving hypertensive subjects demonstrated the efficacy of tadalafil in lowering blood pressure:

GroupTreatmentMean SBP Change (mmHg)Mean DBP Change (mmHg)P-value
ATadalafil-7.9-5.4<0.01
BPlacebo-3.1-2.3<0.01

This data illustrates the significant impact of tadalafil on blood pressure regulation .

Case Study: Tadalafil in Cancer Immunotherapy

In a recent investigation into HCC treatment, the following outcomes were noted with the use of the dual pH-sensitive nanodrug:

ParameterResult
Tumor Targeting EfficiencyHigh
Inhibition of M2 PolarizationSignificant
Overall Therapeutic EfficacyRemarkable with minimal side effects

This study highlights the innovative use of tadalafil in enhancing cancer therapy outcomes through targeted drug delivery mechanisms .

作用機序

N-Ethyl tadalafil, like tadalafil, inhibits phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and increased blood flow in specific tissues, such as the corpus cavernosum in the penis. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension .

類似化合物との比較

Structural Analogs in PDE5 Inhibition

N-Ethyl tadalafil belongs to a class of hydantoin derivatives modified at the terminal nitrogen. Key findings from PDE5 inhibitor studies include:

  • N-Substituent Effects : Among hydantoin analogs (compounds 5–20), N-ethyl substitution yielded the highest PDE5 inhibitory activity (IC₅₀: 0.16–4.84 µM), outperforming N-methyl, N-butyl, and N-allyl derivatives. Bulky substituents (e.g., tert-butyl) retained activity but showed reduced potency, suggesting a balance between hydrophobicity and steric hindrance .
  • Ring Expansion : Expanding the hydantoin ring to piperazinedione (compounds 23–24) reduced PDE5 inhibition by 6- to 9-fold, underscoring the importance of the hydantoin scaffold for optimal binding .

Table 1: PDE5 Inhibitory Activity of N-Alkyl Hydantoin Derivatives

Substituent IC₅₀ (µM) Selectivity (vs. PDE1, PDE11A)
N-Ethyl 0.16–4.84 49-fold (compound 8)
N-Methyl 1.2–8.7 Moderate selectivity
N-Butyl 3.5–12.3 Comparable to ethyl derivatives

Selectivity Across Enzyme Isoforms

The N-ethyl group’s impact varies across enzyme families:

  • PDE Isoforms : Compound 8 (N-ethyl derivative) exhibited 49-fold selectivity for PDE5 over PDE1A, PDE2A, and PDE11A, making it a promising candidate for ED treatment .
  • PAD Isoforms : In protein arginine deiminase 2 (PAD2) inhibitors, N-ethyl substitution on benzimidazoles improved selectivity over PAD4 (32-fold for compound 31a) but reduced potency compared to N-methyl derivatives (e.g., compound 30a: kinact/KI = 210,300 M⁻¹min⁻¹). This suggests that smaller N-alkyl groups better fit PAD2’s hydrophobic pocket .

Table 2: Selectivity of PAD2 Inhibitors with N-Alkyl Substitutions

Compound N-Substituent PAD2/PAD4 Selectivity kinact/KI (M⁻¹min⁻¹)
30a N-Methyl 15-fold 210,300
31a N-Ethyl 32-fold 52,400

Pharmacokinetic and Binding Considerations

  • Receptor Binding : In muscarinic M1/M5 receptor antagonists, replacing N-ethyl with N-methyl (compound 42) increased binding affinity by 8- to 14-fold. Larger groups (N-propyl, N-butyl) eliminated activity, emphasizing the role of substituent size in receptor-ligand interactions .

Table 3: Binding Affinity of N-Alkyl Derivatives in Muscarinic Antagonists

Compound Substituent M1 Affinity (Ki, nM) M5 Affinity (Ki, nM)
8 N-Ethyl 320 220
42 N-Methyl 40 15

Case Studies in Diverse Therapeutic Areas

  • ED Treatment : this compound’s PDE5 potency and selectivity make it a viable ED drug candidate, though illicit use in traditional medicines raises regulatory concerns .
  • Inflammation and Cancer : In PAD2 inhibitors, N-ethyl derivatives (e.g., compound 31a) offer a template for autoimmune disease therapy, while N-methyl variants (e.g., compound 41a) achieve superior potency (kinact/KI = 365,400 M⁻¹min⁻¹) .

生物活性

N-Ethyl tadalafil is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor primarily used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The modification of tadalafil to create this compound aims to enhance its pharmacological profile, including its biological activity, efficacy, and safety. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound retains the core structure of tadalafil, which includes a bicyclic ring system. The addition of an ethyl group at the nitrogen position is expected to influence its interaction with PDE5 and other biological targets.

This compound works by inhibiting the PDE5 enzyme, leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in vasodilation and increased blood flow to specific tissues, particularly in the corpus cavernosum of the penis, facilitating erection.

Pharmacodynamics

Research has shown that this compound exhibits similar pharmacodynamic properties to its parent compound. Studies indicate that it effectively increases cGMP levels in human corpus cavernosum tissue in vitro.

Table 1: Comparative Pharmacodynamic Properties

CompoundEC50 (nM)cGMP Increase (%)Duration of Action (hours)
Tadalafil0.920036
This compound0.722040

Pharmacokinetics

The pharmacokinetic profile is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High volume of distribution; binds extensively to plasma proteins.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Eliminated mainly through feces and urine.

Table 2: Pharmacokinetic Parameters

ParameterTadalafilThis compound
Bioavailability36%45%
Peak Plasma Concentration (Cmax)0.6 µg/L0.8 µg/L
Half-life17.5 hours20 hours

Case Study 1: Efficacy in Erectile Dysfunction

A clinical trial conducted on a cohort of men with erectile dysfunction evaluated the efficacy of this compound compared to tadalafil. Results indicated that:

  • Response Rate : this compound showed a response rate of 85%, compared to 75% for tadalafil.
  • Adverse Effects : Similar profiles with mild headaches and flushing reported.

Case Study 2: Safety Profile in Pulmonary Arterial Hypertension

In a study involving patients with pulmonary arterial hypertension (PAH), this compound was administered at varying doses:

  • Dosage : Ranging from 10 mg to 40 mg daily.
  • Outcomes : Significant improvement in exercise capacity as measured by the six-minute walk test.

Table 3: Clinical Trial Outcomes

Study TypePopulation SizePrimary EndpointThis compound Outcome
Erectile Dysfunction Trial200Erection QualityImproved by 10%
PAH Safety Study150Exercise CapacityIncreased by 50 meters

Discussion

The biological activity of this compound demonstrates promising enhancements over traditional tadalafil. Its improved pharmacokinetic profile suggests better bioavailability and prolonged action, potentially leading to greater patient satisfaction in therapeutic applications.

Future Directions

Further research is warranted to explore:

  • Long-term safety and efficacy profiles.
  • Potential interactions with other medications.
  • Broader applications beyond erectile dysfunction and PAH.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying N-Ethyl tadalafil in complex matrices like traditional Chinese medicines (TCMs)?

A two-step approach combining HPLC-DAD for preliminary screening and HPLC-MS/MS for confirmation and quantification is widely accepted. The DAD detector identifies spectral matches (λ~290 nm), while MS/MS provides structural confirmation via fragmentation patterns (e.g., m/z transitions). Method validation should include specificity, linearity (R² > 0.995), LOQ (≤10 ng/mL), and recovery rates (85–115%) using spiked matrices .

Q. How can researchers ensure structural fidelity during the synthesis of this compound analogs?

X-ray crystallography (deposited in CCDC 2049073–2049076) confirms stereochemical integrity, particularly the (6R,12aR) configuration critical for PDE5 inhibition. Post-synthesis, nuclear Overhauser effect (NOE) NMR experiments validate spatial arrangements, while HPLC purity checks (>98%) minimize batch variability .

Q. What statistical designs optimize analytical method parameters for this compound quantification?

Box-Behnken designs (15 experimental runs) efficiently optimize factors like mobile phase pH, column temperature, and flow rate. Response surface modeling identifies optimal conditions while minimizing resource use. Validation should follow ICH Q2(R1) guidelines, including uncertainty profiles for accuracy/precision .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies of this compound analogs be resolved?

Discrepancies often arise from metabolic stability differences. In vitro assays (e.g., liver microsomes) assess first-pass metabolism, while in vivo studies should monitor metabolites (e.g., hydrogenated derivatives) via LC-HRMS. Pharmacokinetic modeling (e.g., compartmental analysis) reconciles exposure-response mismatches .

Q. What strategies improve the detection of low-abundance this compound metabolites in biological samples?

Data-independent acquisition (DIA) MS with SWATH® enhances metabolite identification by capturing all ions within predefined m/z windows. Retrospective analysis of human samples using targeted MS/MS (e.g., MRM for M.5 metabolite) increases sensitivity. Pooling samples or immunoenrichment further improves LOQs .

Q. How do crystallographic data inform the design of this compound derivatives with enhanced selectivity?

Crystal structures reveal key interactions (e.g., diketopiperazine ring with PDE5 hydrophobic clamp). Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding affinities of ethyl-modified analogs. In vitro PDE5/PDE6 selectivity assays validate computational findings, prioritizing analogs with >50-fold selectivity .

Q. What ethical and statistical frameworks are critical for preclinical studies involving this compound?

Follow NIH guidelines for animal welfare (e.g., ARRIVE 2.0) and pre-register protocols to reduce bias. A priori power analysis (G*Power) ensures sample adequacy. For non-normal data, non-parametric tests (Mann-Whitney U) or mixed-effects models account for heteroscedasticity .

特性

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-2-25-11-20(27)26-17(23(25)28)10-15-14-5-3-4-6-16(14)24-21(15)22(26)13-7-8-18-19(9-13)30-12-29-18/h3-9,17,22,24H,2,10-12H2,1H3/t17-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNIMKVVHAXCSK-VGOFRKELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609405-34-6
Record name N-Ethyl tadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609405346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ETHYL TADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ3D5U624B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。